

An In-Depth Technical Guide to Trichlorooctylstannane: Structure, Synthesis, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyltin trichloride

Cat. No.: B049613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trichlorooctylstannane, a significant organotin compound. It details its chemical and physical properties, outlines a common synthetic methodology, and provides a framework for its analysis using modern chromatographic and spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this compound.

Core Concepts: Chemical Identity and Properties

Trichlorooctylstannane, also known by its IUPAC name trichloro(octyl)stannane and CAS number 3091-25-6, is an organotin compound with the chemical formula $C_8H_{17}Cl_3Sn$.^[1] It is characterized by a central tin atom bonded to an octyl group and three chlorine atoms. This structure imparts specific chemical and physical properties that are critical to its applications.

The presence of the three chlorine atoms makes the tin center highly electrophilic, rendering the compound susceptible to nucleophilic attack and hydrolysis. It is a colorless to pale yellow liquid under standard conditions.

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₈ H ₁₇ Cl ₃ Sn
Molecular Weight	338.29 g/mol
CAS Number	3091-25-6
Density	1.35 g/cm ³
Boiling Point	299.9 °C at 760 mmHg
Vapor Pressure	0.004 mm Hg

Synthesis of Trichlorooctylstannane: A Detailed Methodology

A prevalent method for the synthesis of Trichlorooctylstannane is the redistribution reaction, also known as the Kocheshkov redistribution. This reaction involves the exchange of organic and inorganic ligands between two organotin compounds. In the case of Trichlorooctylstannane, this is typically achieved through the reaction of tetraoctyltin with an excess of tin(IV) chloride.

Experimental Protocol: Synthesis via Redistribution Reaction

Materials:

- Tetraoctyltin (Sn(C₈H₁₇)₄)
- Tin(IV) chloride (SnCl₄), anhydrous
- Anhydrous, inert solvent (e.g., toluene or xylene)
- Nitrogen or Argon gas for inert atmosphere
- Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
- Heating mantle and temperature controller

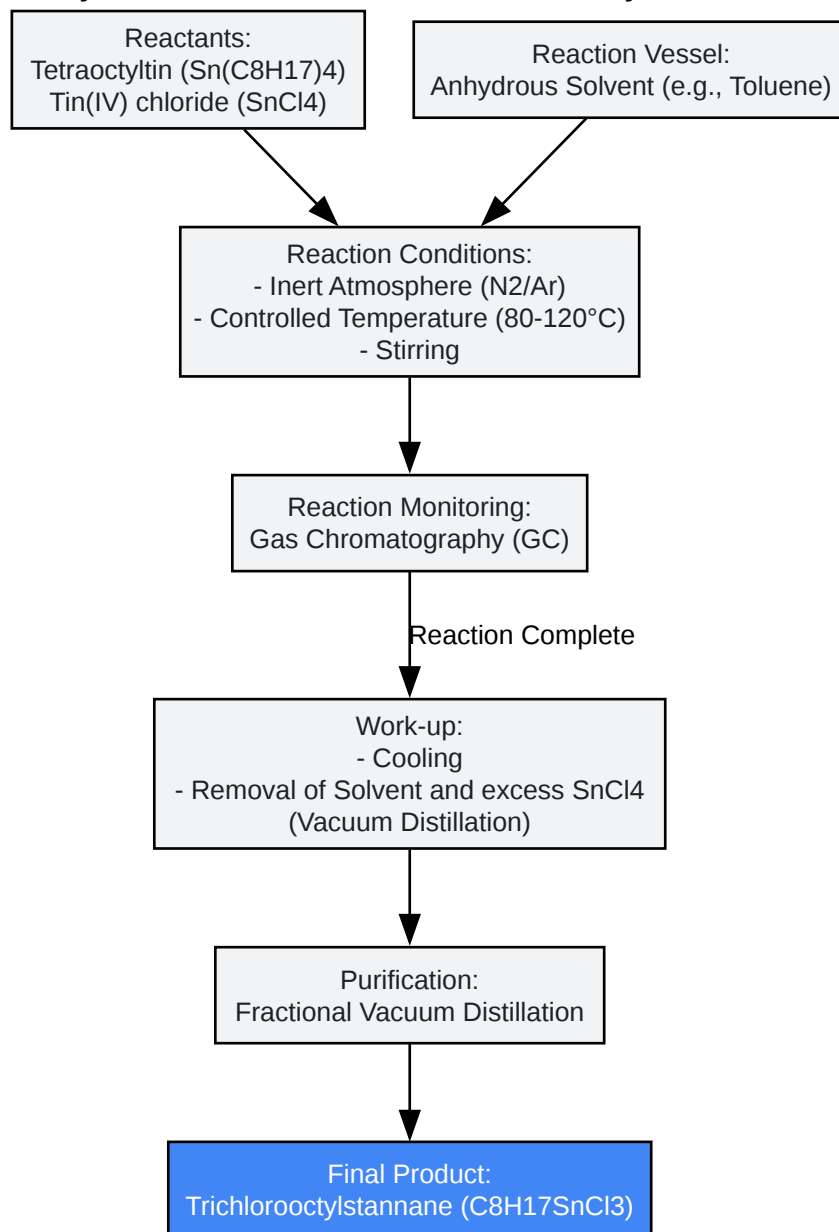
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a multi-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen/argon inlet, dissolve tetraoctyltin in the anhydrous solvent. The system should be thoroughly dried and purged with an inert gas to exclude moisture.
- **Addition of Tin(IV) Chloride:** While stirring the solution, add a stoichiometric excess of anhydrous tin(IV) chloride dropwise from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature. A 3:1 molar ratio of SnCl_4 to $\text{Sn}(\text{C}_8\text{H}_{17})_4$ is theoretically required for the formation of R_3SnCl .
- **Reaction Conditions:** After the addition is complete, heat the reaction mixture to a temperature between 80°C and 120°C . The exact temperature and reaction time will depend on the solvent used and the specific scale of the reaction. Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC).
- **Work-up and Purification:** Once the reaction is complete, cool the mixture to room temperature. The solvent and any unreacted tin(IV) chloride can be removed by distillation under reduced pressure. The resulting crude Trichlorooctylstannane is then purified by fractional distillation under high vacuum to yield the pure product.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis Workflow of Trichlorooctylstannane



[Click to download full resolution via product page](#)

Caption: Synthesis Workflow of Trichlorooctylstannane.

Analytical Characterization

The purity and identity of the synthesized Trichlorooctylstannane must be confirmed through rigorous analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear

Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For the analysis of organotin compounds like Trichlorooctylstannane, a specific protocol is required.

Experimental Protocol: GC-MS Analysis

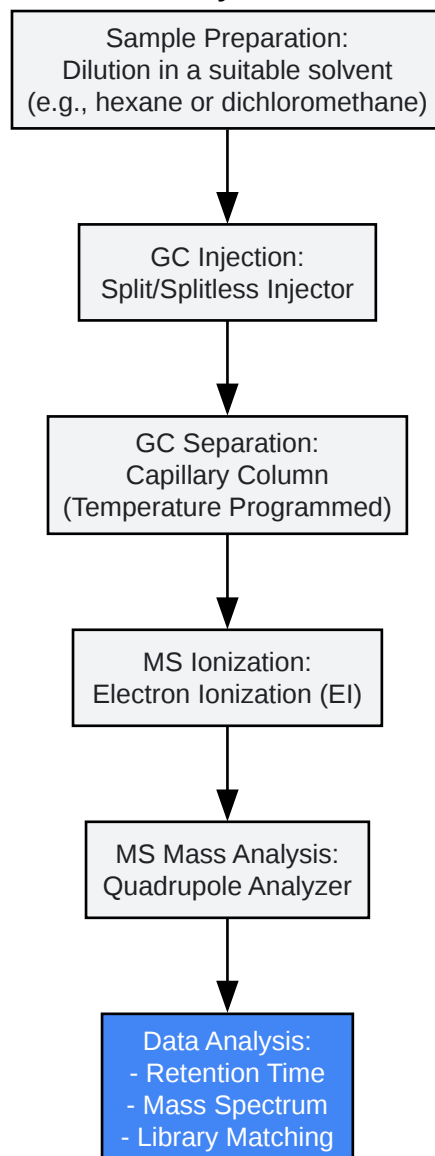
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is typically used. Column dimensions of 30 m x 0.25 mm ID x 0.25 μ m film thickness are common.
- **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- **Injector:** Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for concentrated samples. Injector temperature should be set to a value that ensures efficient volatilization without thermal degradation (e.g., 250-280°C).
- **Oven Temperature Program:** A temperature gradient is employed to ensure good separation of the analyte from any impurities. A typical program might be:
 - Initial temperature: 50-80°C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.
 - Final hold: Hold at the final temperature for 5-10 minutes.
- **Mass Spectrometer:**
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to capture the molecular ion and characteristic fragment ions.
- Ion Source Temperature: Typically 230°C.
- Quadrupole Temperature: Typically 150°C.

The expected mass spectrum of Trichlorooctylstannane would show a characteristic isotopic pattern for the tin atom, along with fragment ions corresponding to the loss of the octyl group and chlorine atoms.

The logical workflow for the GC-MS analysis is as follows:

GC-MS Analysis Workflow



[Click to download full resolution via product page](#)

Caption: GC-MS Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of Trichlorooctylstannane. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the octyl chain.

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Solvent:** A deuterated solvent that can dissolve the sample without interfering with the signals of interest. Deuterated chloroform (CDCl_3) is a common choice.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **^1H NMR:** The spectrum will show signals corresponding to the different protons of the octyl group. The protons on the carbon adjacent to the tin atom will be the most deshielded and will appear at the highest chemical shift. The integration of the signals will correspond to the number of protons in each environment.
- **^{13}C NMR:** The spectrum will show distinct signals for each of the eight carbon atoms in the octyl chain. The carbon atom directly bonded to the tin atom will be significantly shifted due to the electronegativity and heavy atom effect of tin.

Expected Spectral Features:

While the exact chemical shifts can vary slightly depending on the solvent and concentration, the general pattern is predictable. In the ^1H NMR spectrum, a triplet corresponding to the terminal methyl group (CH_3) will be observed at the lowest chemical shift (upfield). The methylene groups (CH_2) will appear as multiplets in the intermediate region, and the methylene group attached to the tin atom will be the most downfield. In the ^{13}C NMR spectrum, eight distinct signals are expected for the octyl chain, with the C1 carbon (attached to Sn) being the most downfield.

Safety and Handling

Trichlorooctylstannane is a hazardous chemical and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation. It is also toxic to aquatic life. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This technical guide has provided a detailed overview of Trichlorooctylstannane, covering its fundamental properties, a detailed synthetic protocol, and methods for its analytical characterization. The provided data and experimental workflows are intended to equip researchers and professionals with the necessary knowledge to work with this compound effectively and safely. The combination of redistribution synthesis and analysis by GC-MS and NMR spectroscopy represents a standard approach for obtaining and verifying the purity and structure of Trichlorooctylstannane in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Trichlorooctylstannane: Structure, Synthesis, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049613#trichlorooctylstannane-structural-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com